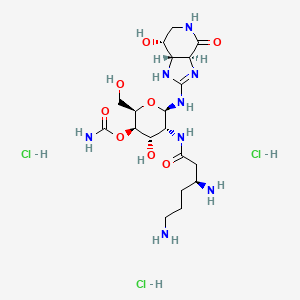

Racemomycin A trihydrochloride

Descripción

Racemomycin A trihydrochloride is a chemically modified derivative of Racemomycin A, a macrolide antibiotic. Trihydrochloride salts, such as bis-Benzimide trihydrochloride (Hoechst 33342), are often employed to enhance solubility and stability in biological systems . For Racemomycin A, the trihydrochloride form likely improves bioavailability and pharmacokinetics compared to its parent compound, similar to modifications observed in erythromycin derivatives (e.g., zinc acetate complexes or trimethylsilyl groups) .

Propiedades

Número CAS |

102419-21-6 |

|---|---|

Fórmula molecular |

C19H37Cl3N8O8 |

Peso molecular |

611.9 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;trihydrochloride |

InChI |

InChI=1S/C19H34N8O8.3ClH/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;;;/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);3*1H/t7-,8+,9+,11+,12-,13+,14-,15-,17+;;;/m0.../s1 |

Clave InChI |

JILMKNNAWQALFP-MWDWSSSMSA-N |

SMILES isomérico |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.Cl.Cl.Cl |

SMILES canónico |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.Cl.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Racemomycin hydrochloride can be semi-synthesized from racemomycin-A by condensation with diZ-β-lysine-OSU followed by catalytic hydrogenation . The process involves the following steps:

Condensation: Racemomycin-A is reacted with diZ-β-lysine-OSU under controlled conditions to form an intermediate compound.

Catalytic Hydrogenation: The intermediate compound is then subjected to catalytic hydrogenation to yield racemomycin hydrochloride.

Industrial Production Methods

Industrial production of racemomycin hydrochloride typically involves fermentation of the producing Streptomyces strain, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of racemomycin hydrochloride, and various chromatographic techniques are employed to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Racemomycin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: Involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

Substitution: Involves the replacement of one functional group with another, often resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted compounds .

Aplicaciones Científicas De Investigación

Racemomycin hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.

Biology: Used to study the effects of antibiotics on bacterial growth and metabolism.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Used in the development of new antibiotics and antimicrobial agents.

Mecanismo De Acción

Racemomycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The molecular targets of racemomycin hydrochloride include the ribosomal RNA and various ribosomal proteins involved in the translation process .

Comparación Con Compuestos Similares

Macrolide Antibiotic Derivatives

Racemomycin A trihydrochloride shares functional similarities with erythromycin analogs:

- Erythromycin A Hydroiodide : This derivative substitutes the hydroxyl groups with iodine, enhancing halogen-mediated interactions in bacterial ribosomes. In contrast, Racemomycin A trihydrochloride’s three HCl groups may improve aqueous solubility without altering the macrolide core’s ribosomal binding .

- 6-O-Methylerythromycin A : Methylation at the 6-O position increases acid stability, a feature critical for oral administration. Racemomycin A trihydrochloride’s modifications likely prioritize solubility over acid resistance .

Table 1: Key Differences in Macrolide Derivatives

Trihydrochloride Salts in Other Drug Classes

Trihydrochloride salts are widely used across drug classes:

- bis-Benzimide Trihydrochloride (Hoechst 33342): A DNA-binding dye where the trihydrochloride form ensures cell permeability and nuclear localization.

- rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride : A chiral amine hydrochloride used in agrochemicals. Its trihydrochloride form (if applicable) would balance hygroscopicity and shelf life, a consideration relevant to Racemomycin A’s formulation .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Racemomycin A trihydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Mass spectrometry (MS) can confirm molecular weight. For solubility testing, follow protocols similar to those used for N1-Acetylspermine trihydrochloride, where aqueous solubility was determined at 50 mg/mL under ambient conditions . Ensure sample preparation aligns with standardized protocols for polyamine derivatives, including buffer selection and concentration calibration .

Q. How should researchers determine optimal storage conditions for Racemomycin A trihydrochloride to ensure long-term stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers, as demonstrated for Spermidine trihydrochloride, which retains stability for four years under these conditions . For solutions, aliquot and store at -80°C to prevent hydrolysis or degradation, referencing protocols for Compound 48/80 trihydrochloride . Regularly validate stability using HPLC to monitor degradation products.

Q. What in vitro assays are suitable for preliminary evaluation of Racemomycin A trihydrochloride’s antimicrobial activity?

- Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target microbial strains. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). For gram-negative bacteria, use cation-adjusted Mueller-Hinton broth, as standardized in pharmacopeial guidelines. Data interpretation should account for solvent effects, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of Racemomycin A trihydrochloride at the molecular level?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify differentially expressed genes/proteins post-treatment. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study binding interactions with suspected targets, such as ribosomal subunits or membrane transporters. For microbial studies, employ genetic knockout models to validate target specificity, as seen in studies of polyamine analogs .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols, as emphasized in guidelines for pharmacological reproducibility . For cytotoxicity discrepancies, validate results across multiple cell lines and control for variables like pH, serum concentration, and incubation time. Cross-reference findings with structural analogs (e.g., Compound 48/80 trihydrochloride) to assess consistency in mechanism .

Q. How should researchers evaluate synergistic interactions between Racemomycin A trihydrochloride and other antimicrobial agents?

- Methodological Answer : Use the combination index (CI) method via checkerboard assays to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). For in vivo validation, design rodent models mimicking human pharmacokinetics, referencing Phase I trial frameworks for trihydrochloride-drug combinations (e.g., zosuquidar with doxorubicin) . Include dose-escalation studies to identify toxicity thresholds.

Q. What experimental considerations are critical when transitioning from in vitro to in vivo studies?

- Methodological Answer : Address species-specific pharmacokinetics by conducting bioavailability and tissue distribution studies. Use radiolabeled analogs to track compound localization. For toxicity assessments, follow OECD guidelines for acute/chronic dosing, including histopathological analysis of major organs. Ensure compliance with ethical review boards (IRB/IACUC), as mandated in pharmaceutical research protocols .

Data Contradiction and Reproducibility

Q. How can systematic errors be minimized in studies measuring Racemomycin A trihydrochloride’s efficacy?

- Methodological Answer : Implement blinded analyses and randomized sample processing to reduce bias. Use internal standards in HPLC/MS workflows to correct for technical variability. Publish raw datasets and detailed protocols in supplemental materials to facilitate independent verification, aligning with reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.